The presence of the benzothiazole ring structure is a common feature in many bioactive molecules. This scaffold is found in medications used to treat various conditions, including fungal infections and epilepsy []. The bromine atom and the ester group (ethyl carboxylate) on Ethyl 2-bromobenzo[d]thiazole-7-carboxylate could act as sites for further chemical modification, potentially leading to novel drug candidates.
Heterocyclic compounds containing nitrogen and sulfur atoms, like Ethyl 2-bromobenzo[d]thiazole-7-carboxylate, can have interesting properties for applications in materials science. For example, they may be useful in the development of organic semiconductors or functional polymers. Further research is needed to explore the potential of Ethyl 2-bromobenzo[d]thiazole-7-carboxylate in this field.
Ethyl 2-bromobenzo[d]thiazole-7-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 286.15 g/mol. This compound features a benzothiazole ring, which is known for its diverse biological activities, and a carboxylate group that enhances its reactivity. The compound has a density of 1.618 g/cm³ and a boiling point of approximately 377.6 °C at 760 mmHg .
The benzothiazole moiety is recognized for its pharmacological properties, including:
Several methods have been developed for synthesizing ethyl 2-bromobenzo[d]thiazole-7-carboxylate:
Ethyl 2-bromobenzo[d]thiazole-7-carboxylate has several potential applications:
Studies on ethyl 2-bromobenzo[d]thiazole-7-carboxylate interactions with biological targets are crucial for understanding its mechanism of action. For instance:
Several compounds share structural similarities with ethyl 2-bromobenzo[d]thiazole-7-carboxylate. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 2-bromobenzo[d]thiazole-7-carboxylate | Similar structure but with a methyl group | |
Benzothiazole | Core structure lacking carboxylate functionality | |
2-Aminobenzothiazole | Contains amino group, enhancing biological activity |
Ethyl 2-bromobenzo[d]thiazole-7-carboxylate stands out due to its specific bromination pattern and the presence of the ethyl ester group, which may enhance solubility and bioavailability compared to other similar compounds. Its potential applications in medicinal chemistry make it particularly noteworthy among benzothiazole derivatives.